2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Description
2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is an aromatic heterocyclic compound. It contains a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of sulfur (methylthio group) and the fused benzothieno ring system gives it unique properties.
Synthesis Analysis
Several methods exist for synthesizing pyrimidines, including those with thio substitutions. Thioxopyrimidines can be prepared through various cyclization processes or domino reactions. These approaches often involve direct interactions of 2-halo derivatives with sulfur-containing reagents. The synthesis of 2-thioxopyrimidines and their condensed analogs can be based on [3+3], [4+2], or [5+1] heterocyclization reactions .
Molecular Structure Analysis
The molecular structure of 2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine consists of a fused benzothieno ring system with a pyrimidine ring. The methylthio group is attached to one of the carbon atoms. The specific arrangement of atoms and bonds determines its chemical properties and biological activity.
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it may undergo nucleophilic addition and subsequent cyclization to form the 2-thioxopyrimidine moiety. Other reactions may involve substitution, oxidation, or annulation processes .
Mechanism of Action
The mechanism of action for 2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine depends on its specific targets. Some pyrimidines exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Additionally, derivatives of this scaffold may interact with various cellular pathways, including tyrosine kinases, phosphatidylinositol-3 kinase, and cyclin-dependent kinases .
Future Directions
Research on pyrimidine derivatives, including 2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine , should focus on optimizing their pharmacological properties. Designing selective and effective anticancer agents based on this scaffold could lead to novel therapies.
properties
IUPAC Name |
2-ethyl-4-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S2/c1-3-10-14-12(16-2)11-8-6-4-5-7-9(8)17-13(11)15-10/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOHTSBETKGDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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